molecular formula C8H6ClNO3 B1445851 Methyl 5-chloro-6-formylpyridine-3-carboxylate CAS No. 1134777-23-3

Methyl 5-chloro-6-formylpyridine-3-carboxylate

Cat. No.: B1445851
CAS No.: 1134777-23-3
M. Wt: 199.59 g/mol
InChI Key: XHHBWSGWUHZLHA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-formylpyridine-3-carboxylate is a pyridine derivative featuring a chloro group at position 5, a formyl group at position 6, and a methyl ester at position 3. This compound is structurally characterized by its electron-withdrawing substituents (chloro and formyl), which influence its reactivity and physical properties.

Properties

IUPAC Name

methyl 5-chloro-6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBWSGWUHZLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-6-formylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloro-6-formylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically mediated by strong oxidizing agents under controlled conditions.

Reaction Conditions Reagents/Catalysts Product Yield References
Aqueous acidic conditionsKMnO₄ or Jones reagentMethyl 5-chloro-6-carboxypyridine-3-carboxylate85–92%

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate under acidic conditions, followed by dehydrogenation to the carboxylic acid.

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5-position participates in aromatic nucleophilic substitution (SNAr) reactions with nitrogen- or oxygen-based nucleophiles.

Reaction Conditions Nucleophile Product Yield References
DMF, 80–100°C, 6–12 hPiperidine or morpholineMethyl 5-(piperidin-1-yl)-6-formylpyridine-3-carboxylate70–78%
Ethanol, reflux, 8 hHydrazine hydrateMethyl 5-hydrazinyl-6-formylpyridine-3-carboxylate82%

Key Observation : Electron-withdrawing groups (ester and formyl) enhance the electrophilicity of the chloro-substituted carbon, facilitating SNAr reactivity.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, which can be further functionalized.

Reaction Conditions Reagents Product Yield References
NaOH (2M), H₂O/EtOH, refluxHydrolysis5-Chloro-6-formylpyridine-3-carboxylic acid88%
SOCl₂, then R-NH₂Amine coupling5-Chloro-6-formylpyridine-3-carboxamide75–90%

Applications : Hydrolyzed derivatives serve as intermediates for synthesizing amides, hydrazides, and heterocyclic systems .

Van Leusen Oxazole Formation

The formyl group participates in van Leusen reactions with TosMIC (tosylmethyl isocyanide) to construct 1,3-oxazole rings.

Reaction Conditions Reagents Product Yield References
DCM, 0°C → RT, 24 hTosMIC, DBUMethyl 5-chloro-6-(1,3-oxazol-5-yl)pyridine-3-carboxylate68%

Mechanism : The reaction involves imidazole intermediate formation, followed by cyclization to yield the oxazole ring .

Reductive Amination

The formyl group reacts with primary amines under reducing conditions to form secondary amines.

Reaction Conditions Reagents Product Yield References
MeOH, NaBH₃CN, RT, 4 hBenzylamineMethyl 5-chloro-6-(benzylaminomethyl)pyridine-3-carboxylate65%

Selectivity : Competitive reduction of the formyl group to hydroxymethyl is minimized using NaBH₃CN.

Photochemical Reactions

Under UV irradiation, derivatives of this compound exhibit photochromic behavior, forming merocyanine isomers.

Reaction Conditions Wavelength Product Lifetime (τ) References
UV light (365 nm), RT-Photoinduced merocyanine form105 s

Properties : The open merocyanine form shows fluorescence at 611 nm (quantum yield = 0.01) .

Scientific Research Applications

Chemistry

Methyl 5-chloro-6-formylpyridine-3-carboxylate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group.
  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Biology

In biological research, this compound acts as a building block for developing biologically active compounds. Its structure allows it to interact with various biological targets, potentially leading to new drug candidates.

Medicine

Researchers are investigating its potential as a precursor for pharmaceutical agents. The unique functional groups present in this compound may facilitate interactions with enzymes and receptors, influencing biochemical pathways crucial for therapeutic applications.

Industry

This compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in developing new materials and formulations.

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest moderate to high potency against these pathogens.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-formylpyridine-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its formyl and ester groups can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Carboxylates

The following table compares Methyl 5-chloro-6-formylpyridine-3-carboxylate with analogous pyridine-based esters, highlighting substituent variations, molecular weights, and functional properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 5-Cl, 6-CHO, 3-COOCH₃ C₈H₆ClNO₃ (inferred) ~187.6 (calculated) Reactive formyl group for nucleophilic additions; used in synthesis .
Methyl 6-chloro-5-methylpyridine-3-carboxylate 6-Cl, 5-CH₃, 3-COOCH₃ C₈H₈ClNO₂ 185.61 Stable ester; stored at RT; research applications .
Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate 5-Br, 6-Cl, 4-CH₃, 3-COOCH₃ C₈H₇BrClNO₂ ~273.5 Bromine enhances electrophilic substitution potential .
Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 5-Cl, 1-(3-Cl-benzyl), 6-oxo, 3-COOCH₃ C₁₄H₁₀Cl₂NO₃ (inferred) ~323.1 (calculated) Oxo group enables keto-enol tautomerism; dihydro structure impacts planarity .

Substituent Effects on Reactivity and Properties

  • Chloro vs. Bromo : Bromine in Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate increases molecular weight (273.5 vs. 185.6 for methyl/chloro analogs) and polarizability, enhancing electrophilic substitution reactivity .
  • Formyl Group : Unique to this compound, the formyl group at position 6 facilitates condensation reactions (e.g., with amines or hydrazines), making it valuable for synthesizing Schiff bases or heterocyclic scaffolds .

Physical and Spectral Characteristics

  • Melting Points : The compound in (Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate) has a melting point of 152–159°C, illustrating how bulky substituents (e.g., tosyl, phenyl) increase thermal stability .
  • Hydrogen Bonding : Crystallographic studies (via SHELX and ORTEP-3) reveal that substituents like oxo or chloro influence hydrogen-bond networks, impacting crystal packing and solubility .

Research Findings and Trends

  • Crystallography : SHELXL and ORTEP-3 are critical for resolving puckered ring conformations in pyridine derivatives (e.g., dihydropyridines), where substituent positions dictate ring distortion .
  • Reactivity Trends : Electron-withdrawing groups (Cl, Br, CHO) increase electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution or metal-catalyzed functionalization .

Biological Activity

Methyl 5-chloro-6-formylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may facilitate interactions with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a formyl group and a carboxylate moiety, along with a chlorine atom. The presence of these functional groups is believed to influence its biological activity significantly. The chlorine atom, while less electronegative than fluorine, can still participate in important interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The formyl group can engage in hydrogen bonding, enhancing the compound's ability to bind to target proteins. This binding may lead to inhibition or modulation of enzymatic activities, which is crucial in therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high potency against these pathogens.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit urease and ribonucleotide reductase—key enzymes involved in nitrogen metabolism and nucleotide synthesis, respectively. For example, related compounds have shown IC50 values indicating effective inhibition of these enzymes, suggesting that this compound could possess similar properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyridine derivatives:

  • Urease Inhibition : A study involving pyridine carboxamide derivatives demonstrated varying degrees of urease inhibition, with some compounds achieving IC50 values as low as 1.07 µM. This suggests that structural modifications on the pyridine ring can significantly enhance inhibitory activity against urease .
  • Anticancer Properties : Research has shown that thiosemicarbazones derived from pyridine carboxaldehyde exhibit notable anticancer activity. These compounds were found to inhibit ribonucleotide reductase with IC50 values around 1.0 µM and displayed significant antitumor effects in vivo . Given its structural similarities, this compound may also exhibit anticancer properties.
  • Antioxidant Activity : Pyridine derivatives have been evaluated for their antioxidant capabilities, showing potential in scavenging free radicals and protecting against oxidative stress. This activity is crucial for therapeutic applications aimed at combating oxidative damage in cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
This compoundContains chlorine; potential enzyme inhibitorModerate antimicrobial activity
Methyl 5-fluoro-6-formylpyridine-3-carboxylic acidContains fluorine; enhanced binding interactionsHigh antimicrobial and anticancer activity
Methyl 5-bromo-6-formylpyridine-3-carboxylateContains bromine; larger atomic size affects reactivityVarying enzyme inhibition

Q & A

Q. What are the key synthetic strategies for preparing Methyl 5-chloro-6-formylpyridine-3-carboxylate?

A multi-step synthesis is typically employed, starting from pyridine precursors. Common steps include:

  • Chlorination : Selective introduction of chlorine at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide).
  • Formylation : Vilsmeier-Haack reaction (using DMF/POCl₃) to install the aldehyde group at the 6-position.
  • Esterification : Methanol under acidic or basic conditions to form the methyl ester at the 3-position. Optimizing reaction order (e.g., chlorination before formylation) minimizes side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns. Overlapping signals in pyridine derivatives may require 2D NMR (e.g., COSY, HSQC) .
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. SHELX software is widely used for refinement, especially for small molecules .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Q. How should researchers handle purification challenges due to polar byproducts?

  • Use gradient elution in column chromatography (e.g., hexane/ethyl acetate or DCM/methanol).
  • Recrystallization from ethanol/water mixtures can isolate the product efficiently .

Advanced Research Questions

Q. How can low yields in the formylation step be addressed?

  • Catalyst Optimization : Replace traditional Vilsmeier-Haack conditions with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress over-oxidation.
  • Protecting Groups : Temporarily protect the ester moiety during formylation to prevent side reactions .

Q. What strategies resolve discrepancies between NMR and crystallographic data?

  • Dynamic Effects : Check for tautomerism or solvent interactions in NMR (e.g., using DMSO-d₆ vs. CDCl₃).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules) can explain crystal packing anomalies affecting XRD data .

Q. How to manage twinning or disorder in crystal structure refinement?

  • SHELXL Tools : Use the TWIN and BASF commands to refine twinned data.
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., aldehyde or ester groups) and apply geometric restraints .

Q. What mechanistic insights explain regioselectivity in chlorination?

  • Electronic Effects : Electron-withdrawing groups (e.g., ester at C3) direct electrophilic chlorination to the C5 position via meta-directing effects.
  • Steric Hindrance : Bulkier substituents at C6 (e.g., formyl) disfavor ortho/para chlorination .

Methodological Considerations

Stability and Storage Recommendations

  • Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Use amber vials to avoid light-induced degradation .

Hydrogen Bonding Networks in Crystal Engineering

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular assembly.
  • Synthons : The formyl and ester groups often form C=O⋯H–N/C interactions with co-crystallized solvents or amines .

Validating Synthetic Intermediates

  • LC-MS : Monitor reaction progress by tracking molecular ion peaks ([M+H]⁺).
  • In Situ IR : Detect carbonyl intermediates (e.g., formyl at ~1700 cm⁻¹) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chloro-6-formylpyridine-3-carboxylate
Reactant of Route 2
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Methyl 5-chloro-6-formylpyridine-3-carboxylate

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